Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Description

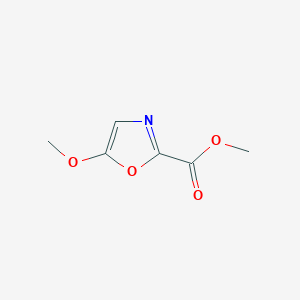

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWHLCLCKMXXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363432 | |

| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477870-14-7 | |

| Record name | 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methoxy-1,3-Oxazole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of methyl 5-methoxy-1,3-oxazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the core synthetic strategy, detailed reaction mechanisms, and practical experimental protocols, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of the Oxazole Moiety

Oxazole rings are a cornerstone in the architecture of many biologically active molecules and natural products. Their presence can significantly influence a compound's pharmacological profile, acting as bioisosteres for esters and amides, and participating in crucial binding interactions with biological targets. The specific substitution pattern of methyl 5-methoxy-1,3-oxazole-2-carboxylate, featuring both a methoxy group and a methyl ester, offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular entities.

Core Synthetic Strategy: A Modified Van Leusen Approach

The most direct and efficient pathway to methyl 5-methoxy-1,3-oxazole-2-carboxylate is a modification of the renowned Van Leusen oxazole synthesis. This approach involves the base-mediated cyclocondensation of two key starting materials: methyl 2-isocyanoacetate and methoxyacetaldehyde . This method circumvents the use of the traditional tosylmethyl isocyanide (TosMIC) reagent, offering a more direct route to the desired 2-carboxylated oxazole.

The overall transformation can be visualized as a [3+2] cycloaddition, where the C-N-C unit of the isocyanoacetate and the C-O unit of the aldehyde combine to form the five-membered oxazole ring.

Caption: Overall synthetic workflow for methyl 5-methoxy-1,3-oxazole-2-carboxylate.

Mechanistic Insights: The Chemistry Behind the Cyclization

The reaction proceeds through a well-established mechanistic sequence, initiated by the deprotonation of the α-carbon of methyl 2-isocyanoacetate. The choice of a suitable, non-nucleophilic base is critical to favor this deprotonation without significant hydrolysis of the ester or reaction with the isocyanide functionality.

-

Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from the α-carbon of methyl 2-isocyanoacetate, generating a nucleophilic carbanion. The electron-withdrawing nature of both the isocyano and the methyl ester groups enhances the acidity of this proton.

-

Nucleophilic Attack: The resulting carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon of methoxyacetaldehyde. This step forms a key tetrahedral intermediate.

-

Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen of the tetrahedral intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyano group. This cyclization step, a 5-endo-dig process, forms the oxazoline ring.

-

Dehydration: The final step involves the elimination of a molecule of water from the oxazoline intermediate to yield the aromatic methyl 5-methoxy-1,3-oxazole-2-carboxylate. This dehydration is often facilitated by the reaction conditions or during workup.

A closely related and authoritative example is the three-component synthesis of 5-alkoxyoxazoles from an α-isocyanoacetate, an amine, and an aldehyde, which proceeds through a similar cyclization pathway.[1][2]

Caption: Mechanistic pathway of the modified Van Leusen oxazole synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the starting materials and the final product.

Synthesis of Starting Material: Methyl 2-isocyanoacetate

Methyl 2-isocyanoacetate can be prepared from methyl 2-aminoacetate hydrochloride (glycine methyl ester hydrochloride) via formylation followed by dehydration.

Step 1: Formylation of Methyl 2-aminoacetate hydrochloride

A common method involves the reaction with a formylating agent.

Step 2: Dehydration of Methyl N-formylaminoacetate

The dehydration of the resulting formamide to the isocyanide is a critical step, often achieved using a dehydrating agent like phosphorus oxychloride in the presence of a base.

Synthesis of Starting Material: Methoxyacetaldehyde

Methoxyacetaldehyde can be prepared by the dehydrogenation of the monomethyl ether of ethylene glycol.[3] Care should be taken due to its volatility and potential for peroxide formation.

Core Synthesis: Methyl 5-methoxy-1,3-oxazole-2-carboxylate

This protocol is adapted from established procedures for analogous oxazole syntheses.[4]

Materials:

-

Methyl 2-isocyanoacetate

-

Methoxyacetaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in anhydrous THF, add a solution of methyl 2-isocyanoacetate (1.0 equivalent) in THF at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methoxyacetaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 5-methoxy-1,3-oxazole-2-carboxylate.

Data Presentation: Physicochemical and Spectroscopic Properties

A thorough characterization of the starting materials and the final product is essential for confirming identity and purity.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl 2-isocyanoacetate | C₄H₅NO₂ | 99.09 | 75-76 (at 10 mmHg) | 1.09 |

| Methoxyacetaldehyde | C₃H₆O₂ | 74.08 | 92.3 | 0.982 |

| Methyl 5-methoxy-1,3-oxazole-2-carboxylate | C₆H₇NO₄ | 157.12 | Not readily available | Not readily available |

Table 2: Predicted Spectroscopic Data for Methyl 5-methoxy-1,3-oxazole-2-carboxylate [5]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-4 | 7.0 - 7.5 | Singlet | Oxazole ring proton |

| -OCH₃ (ring) | 3.9 - 4.2 | Singlet | Methoxy group on ring |

| COOCH₃ (-C=O) | 3.8 - 4.0 | Singlet | Methyl ester protons |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 158 - 162 | Ester carbonyl |

| C-2 | 158 - 162 | Oxazole ring carbon |

| C-5 | 150 - 155 | Oxazole ring carbon |

| C-4 | 100 - 105 | Oxazole ring carbon |

| -OCH₃ | 55 - 60 | Methoxy carbon |

| IR Spectroscopy | Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1720 - 1740 | Ester C=O stretch |

| ν(C-O) | 1200 - 1300 | C-O stretch |

Safety and Handling

-

Methyl 2-isocyanoacetate: This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

-

Methoxyacetaldehyde: This is a highly flammable liquid and vapor and is harmful if swallowed or in contact with skin. It may also cause an allergic skin reaction and serious eye irritation.[6] All handling should be performed in a fume hood, away from ignition sources, and with appropriate PPE.

Conclusion

The synthesis of methyl 5-methoxy-1,3-oxazole-2-carboxylate via a modified Van Leusen reaction of methyl 2-isocyanoacetate and methoxyacetaldehyde represents an efficient and direct method for obtaining this valuable heterocyclic building block. Understanding the underlying reaction mechanism allows for rational optimization of reaction conditions. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and application of functionalized oxazoles in drug discovery and development.

References

- Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91563, Methoxyacetaldehyde. Retrieved from [Link].

-

Wikipedia contributors. (2023, November 29). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Shao, C., Wang, Y., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Retrieved from a relevant BenchChem technical note.

- BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.

- Bonne, D., Dekhane, M., & Zhu, J. (2007). Modulating the reactivity of alpha-isocyanoacetates: multicomponent synthesis of 5-methoxyoxazoles and furopyrrolones. Angewandte Chemie (International ed. in English), 46(14), 2485–2488.

- Lalli, C., Bouma, M. J., Bonne, D., Masson, G., & Zhu, J. (2011). Exploiting the divergent reactivity of α-isocyanoacetate: multicomponent synthesis of 5-alkoxyoxazoles and related heterocycles. Chemistry (Weinheim an der Bergstrasse, Germany), 17(3), 880–889.

- Young, M. K. (1939). U.S. Patent No. 2,170,854. Washington, DC: U.S.

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methoxyacetaldehyde | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are fundamental building blocks. Among these, the oxazole scaffold is of significant interest due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a key intermediate, valued for its specific substitution pattern which allows for diverse synthetic transformations. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream applications.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize Methyl 5-methoxy-1,3-oxazole-2-carboxylate. Moving beyond a simple presentation of data, this document explains the causal relationships between the molecular structure and its spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analysis Workflow

The structural integrity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle, from the proton and carbon environment (NMR) to functional group vibrations (IR) and the overall mass and fragmentation pattern (MS).

Caption: Logical workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For Methyl 5-methoxy-1,3-oxazole-2-carboxylate, both ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.

Expertise & Rationale

The oxazole ring is an electron-deficient aromatic system, which influences the chemical shifts of its substituents.[1] The positions of the heteroatoms (O at position 1, N at position 3) create distinct electronic environments for the ring carbons and attached protons, leading to predictable and interpretable NMR spectra.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: Record spectra on a 400 MHz or 500 MHz spectrometer.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show three distinct singlets, corresponding to the three types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 (Oxazole Ring) | 7.0 - 7.5 | Singlet | 1H | The sole proton on the electron-deficient oxazole ring is expected to be significantly deshielded and appear in the aromatic region.[1][4] |

| -OCH₃ (Ring) | 3.9 - 4.2 | Singlet | 3H | The methoxy group at C-5 is directly attached to the aromatic ring, leading to a downfield shift compared to aliphatic ethers.[4] |

| COOCH₃ (Ester) | 3.8 - 4.0 | Singlet | 3H | The ester methyl protons are deshielded by the adjacent carbonyl group.[4] |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about their electronic state.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 158 - 162 | The ester carbonyl carbon is highly deshielded, as is characteristic for this functional group.[4] |

| C-2 (Oxazole Ring) | 158 - 162 | Positioned between two heteroatoms (O and N), C-2 is the most electron-deficient carbon of the ring, resulting in a significant downfield shift.[3][4] |

| C-5 (Oxazole Ring) | 150 - 155 | Attached to the ring oxygen and the methoxy group, C-5 is also strongly deshielded.[3][4] |

| C-4 (Oxazole Ring) | 100 - 105 | As the only CH carbon in the ring, C-4 is the most shielded of the ring carbons, appearing significantly upfield.[3][4] |

| -OCH₃ (Ring) | 55 - 60 | Typical chemical shift for an aromatic methoxy carbon.[4] |

| COOCH₃ (Ester) | 52 - 55 | Typical chemical shift for an ester methoxy carbon.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Rationale

For Methyl 5-methoxy-1,3-oxazole-2-carboxylate, the most diagnostic peaks will be the strong C=O stretch from the ester and the characteristic vibrations of the oxazole ring. The positions of these bands are sensitive to the electronic effects of conjugation within the heterocyclic system.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare the sample as either a KBr pellet or a thin film on a NaCl plate.[4] For a KBr pellet, mix a small amount of the compound with dry KBr powder and press into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~1730 - 1750 | C=O Stretch (Ester) | Strong | The ester carbonyl group gives rise to a very strong and sharp absorption band in this region. |

| ~1500 - 1650 | C=N and C=C Ring Stretch | Medium-Strong | These absorptions are characteristic of the oxazole aromatic ring system.[1] |

| ~1200 - 1300 | C-O Stretch (Ester) | Strong | Corresponds to the stretching vibration of the C-O single bond of the ester group. |

| ~1050 - 1150 | C-O-C Stretch (Ether & Ring) | Medium-Strong | Aromatic ether C-O stretching and ring breathing modes are expected in this region.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Rationale

The fragmentation of oxazole derivatives is often dictated by the stability of the heterocyclic ring and the nature of its substituents.[5] The analysis of these fragmentation pathways provides a self-validating system for confirming the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₆H₇NO₄, the expected exact mass is 157.0375 g/mol . The EI spectrum should show a distinct peak at m/z = 157.

-

Key Fragmentation Pathways: The fragmentation is expected to proceed through pathways that generate stable neutral losses or charged fragments. The ester and methoxy groups provide logical points for initial cleavages.

Caption: Plausible fragmentation pathway for Methyl 5-methoxy-1,3-oxazole-2-carboxylate under EI-MS.

-

Loss of a Methoxy Radical (m/z 126): A common fragmentation for methyl esters is the alpha-cleavage of the methoxy radical (˙OCH₃), leading to a stable acylium ion at [M - 31]⁺.

-

Loss of the Carbomethoxy Radical (m/z 98): Cleavage of the entire ester group as a radical (˙COOCH₃) would result in a fragment corresponding to the 5-methoxyoxazole cation at [M - 59]⁺.

-

Subsequent Fragmentation (e.g., m/z 96): The fragment at m/z 126 can subsequently lose a molecule of carbon monoxide (CO) to form a highly conjugated fragment ion.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and robust spectroscopic profile for Methyl 5-methoxy-1,3-oxazole-2-carboxylate. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique electronic environment of each atom. IR spectroscopy confirms the presence of critical functional groups, particularly the ester carbonyl and the oxazole ring. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. This integrated analytical approach is indispensable for ensuring the identity, purity, and quality of this important synthetic intermediate in any research or development setting.

References

- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (n.d.). Google Scholar.

- A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. (n.d.). Benchchem.

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal.

- Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Canadian Journal of Chemistry.

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

- Mass spectrometry of oxazoles. (1980). Heterocycles.

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (2010). The Journal of Physical Chemistry A.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry.

Sources

A Comprehensive Guide to the Structural Elucidation of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding.[1][2] The precise characterization of substituted oxazoles is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development pipelines. This technical guide provides an in-depth, systematic workflow for the complete structural elucidation of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. We will progress from fundamental analysis via mass spectrometry and infrared spectroscopy to a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) investigation. The causality behind experimental choices is emphasized, providing a robust framework for researchers, scientists, and drug development professionals to apply to novel small molecules.

Foundational Analysis: Molecular Formula and Functional Groups

The logical starting point for any structural elucidation is to determine the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. For our target molecule, C₆H₇NO₄, the expected monoisotopic mass is 157.0375 g/mol .

-

Expected Observation: An HRMS (ESI+) spectrum would show a prominent ion peak at m/z 158.0448, corresponding to the protonated molecule [M+H]⁺.

-

Causality: The high accuracy of this measurement allows for the unambiguous determination of the molecular formula C₆H₇NO₄, distinguishing it from other potential formulas with the same nominal mass. This formula yields a Degree of Unsaturation of 4 . This value is consistent with the presence of a five-membered aromatic ring (degree of unsaturation = 3) and one carbonyl group (degree of unsaturation = 1).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the characteristic vibrational frequencies of functional groups.[3]

-

Expected Key Absorptions:

-

~1745 cm⁻¹ (strong): C=O stretch, indicative of an ester carbonyl group. The frequency is slightly elevated due to the electron-withdrawing nature of the attached oxazole ring.

-

~1620 cm⁻¹ & ~1580 cm⁻¹ (medium): C=N and C=C stretching vibrations characteristic of the oxazole ring system.[4]

-

~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester group.

-

~1050-1150 cm⁻¹ (strong): Symmetric C-O-C stretch, likely overlapping signals from the ester and methoxy ether groups.

-

~2950-3000 cm⁻¹ (weak-medium): C-H stretching from the methyl groups.

-

These initial analyses confirm the molecular formula and the presence of an ester and an oxazole ring, validating the proposed gross structure. The next step is to assemble these pieces using NMR spectroscopy.

The Core of Elucidation: A Multi-Technique NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and constitution of organic molecules.[5] A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous characterization.[6][7]

Workflow for NMR-Based Structural Elucidation

The following diagram outlines the logical progression of NMR experiments, where insights from each step inform the next.

Caption: Logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (multiplicity). For Methyl 5-methoxy-1,3-oxazole-2-carboxylate, we expect three distinct singlet signals.

-

Causality: The absence of vicinal or geminal protons results in all signals appearing as singlets. Their chemical shifts are dictated by the electronic effects of the heterocyclic ring and adjacent oxygen atoms.

¹³C{¹H} NMR and DEPT-135

The broadband proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms.[8] The DEPT-135 experiment is then used to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.

-

Causality: The chemical shifts of the oxazole ring carbons (C2, C4, C5) are highly diagnostic. C2 and C5 are significantly downfield due to their direct attachment to two heteroatoms (O and N, or O and O), while C4 is more shielded.

| Atom Label | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | DEPT-135 |

| H4 | ~7.10 ppm (1H, s) | ~110.5 ppm | Positive (CH) |

| 5-OCH₃ | ~4.15 ppm (3H, s) | ~62.0 ppm | Positive (CH₃) |

| 2-COOCH₃ | ~3.95 ppm (3H, s) | ~52.5 ppm | Positive (CH₃) |

| C2 | - | ~158.0 ppm | Absent (C) |

| C4 | - | ~110.5 ppm | Positive (CH) |

| C5 | - | ~165.0 ppm | Absent (C) |

| C=O | - | ~160.0 ppm | Absent (C) |

Table 1: Predicted ¹H and ¹³C NMR assignments for Methyl 5-methoxy-1,3-oxazole-2-carboxylate.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are indispensable for assembling the molecular fragments identified in 1D spectra.[5][9] They reveal correlations between nuclei, providing definitive proof of connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹J C-H coupling).[7][10] This is a crucial step for confidently assigning the protonated carbons.

-

Expected Correlations:

-

The proton at ~7.10 ppm will show a cross-peak with the carbon at ~110.5 ppm, definitively assigning this pair as H4/C4 .

-

The proton signal at ~4.15 ppm will correlate with the carbon at ~62.0 ppm, assigning the 5-OCH₃ group.

-

The proton signal at ~3.95 ppm will correlate with the carbon at ~52.5 ppm, assigning the 2-COOCH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H).[6][10] This allows for the connection of quaternary carbons and the assembly of distinct spin systems.

-

Causality and Key Correlations: The HMBC spectrum provides the definitive evidence to connect the methoxy and methyl ester groups to the correct positions on the oxazole ring.

| Proton (¹H) | Correlates to Carbon (¹³C) | J-Coupling | Structural Significance |

| H4 (~7.10 ppm) | C2 (~158.0 ppm) | ²J | Confirms H4 is adjacent to the C2 position. |

| C5 (~165.0 ppm) | ²J | Confirms H4 is adjacent to the C5 position. | |

| 5-OCH₃ (~4.15 ppm) | C5 (~165.0 ppm) | ²J | Crucial link: Attaches the methoxy group to C5. |

| 2-COOCH₃ (~3.95 ppm) | C=O (~160.0 ppm) | ²J | Confirms the methyl group is part of the ester. |

| C2 (~158.0 ppm) | ³J | Crucial link: Attaches the methyl ester group to C2 via the carbonyl. |

The following diagram visually represents these critical HMBC correlations.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Sample Preparation for NMR

-

Massing: Accurately weigh 10-20 mg of purified Methyl 5-methoxy-1,3-oxazole-2-carboxylate.[11][12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean, dry vial.[13] CDCl₃ is often preferred for its volatility and minimal overlapping signals.

-

Filtration & Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to filter out any particulate matter, which can degrade spectral quality.[11][13]

-

Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is common practice.[11][13]

NMR Data Acquisition Parameters

The following are generalized parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.[12]

-

Protocol 1: ¹H NMR

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 4 seconds

-

Spectral Width (SW): 20 ppm

-

-

Protocol 2: ¹³C{¹H} NMR

-

Pulse Program: zgpg30

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1.5 seconds

-

Spectral Width (SW): 240 ppm

-

-

Protocol 3: DEPT-135

-

Pulse Program: dept135

-

Number of Scans (NS): 256

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 240 ppm

-

-

Protocol 4: HSQC

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans (NS): 4 per increment

-

Number of Increments (F1): 256

-

Relaxation Delay (D1): 1.5 seconds

-

-

Protocol 5: HMBC

-

Pulse Program: hmbcgplpndqf

-

Number of Scans (NS): 8 per increment

-

Number of Increments (F1): 512

-

Relaxation Delay (D1): 2 seconds

-

Note: The long-range coupling constant is typically optimized for ~8 Hz to observe ²J and ³J correlations.[10]

-

Conclusion: Integrated Analysis and Final Confirmation

The structural elucidation of Methyl 5-methoxy-1,3-oxazole-2-carboxylate is achieved through a hierarchical and self-validating analytical workflow. HRMS establishes the molecular formula (C₆H₇NO₄) and degree of unsaturation. FT-IR confirms the presence of key functional groups (ester, aromatic ring). 1D NMR identifies the three distinct proton systems and seven carbon environments. Finally, 2D NMR, particularly the HMBC experiment, provides the unequivocal connections between these fragments, confirming the placement of the methoxy group at C5 and the methyl ester at C2. Each piece of spectroscopic data logically supports and cross-validates the others, leading to the confident and complete assignment of the molecular structure. This systematic approach serves as a reliable blueprint for the characterization of other novel small molecules.

References

- 2D NMR Spectroscopy. (n.d.). Slideshare.

- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, Volume 50.

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). Benchchem.

- NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.

- Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. (n.d.). Benchchem.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). ResearchGate.

- Core spectroscopy of oxazole. (2022, December 1). The Journal of Chemical Physics.

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (n.d.). ResearchGate.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).

- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. anuchem.weebly.com [anuchem.weebly.com]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Predicting the ¹H and ¹³C NMR Spectra of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous elucidation of molecular structures. This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C NMR chemical shifts for Methyl 5-methoxy-1,3-oxazole-2-carboxylate. By integrating data from advanced computational prediction engines with empirical analysis of structurally analogous compounds and fundamental principles of substituent effects, we offer a robust, reasoned forecast of the complete NMR spectrum. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted oxazole scaffolds.

Molecular Structure and Atom Numbering

To ensure clarity throughout this analysis, the following standardized numbering scheme will be used for Methyl 5-methoxy-1,3-oxazole-2-carboxylate.

-

¹H NMR: Protons of interest are H-4 on the oxazole ring, the three protons of the ester methyl group (H-7), and the three protons of the methoxy group (H-8).

-

¹³C NMR: Carbons of interest are the three heterocyclic carbons (C-2, C-4, C-5), the carbonyl carbon (C-6), the ester methyl carbon (C-7), and the methoxy methyl carbon (C-8).

Prediction Methodology: A Multi-Pillar Approach

Accurate NMR prediction is not reliant on a single method but is rather a synthesis of computational data and expert chemical knowledge. Our approach is grounded in a self-validating system that combines theoretical calculations with established experimental evidence.

Pillar 1: In Silico Computational Prediction

The initial step involves the use of sophisticated NMR prediction software, such as those developed by Mestrelab (Mnova), ACD/Labs, or ChemAxon.[1][2][3] These platforms employ a powerful ensemble approach that integrates multiple algorithms:

-

HOSE (Hierarchically Ordered Spherical description of Environment) Codes: A long-standing method that provides rapid and reliable predictions based on a vast database of known structures.

-

Machine Learning & Neural Networks: Modern algorithms trained on extensive experimental datasets to recognize complex structural and electronic patterns that influence chemical shifts.[1]

-

Density Functional Theory (DFT): A quantum chemistry method that calculates the magnetic shielding of each nucleus from first principles, offering high accuracy, particularly for novel scaffolds.[4][5]

This multi-engine approach minimizes outliers and provides a statistically robust baseline for the predicted chemical shifts.[6]

Pillar 2: Empirical Analysis of Analogous Structures

Computational predictions must be validated against real-world experimental data. We have analyzed published NMR data for structurally related oxazole and isoxazole derivatives to ground our predictions in established chemical behavior. For instance, studies on methyl 1,2-oxazole-4-carboxylates provide crucial reference points for the chemical shifts of carbons and protons within a similar electronic environment, even accounting for the different heteroatom arrangement.[7][8] This comparative analysis allows for fine-tuning of the predicted values based on observed trends in related heterocyclic systems.

Pillar 3: Rationale from First Principles and Substituent Effects

The final layer of analysis involves applying fundamental chemical principles to explain and justify the predicted shifts. The electronic properties of the substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl carboxylate group (-COOCH₃)—profoundly influence the electron density distribution around the oxazole ring.[9][10]

-

Electron-Withdrawing Group (EWG) at C-2: The methyl carboxylate group at the C-2 position decreases electron density (deshields) at C-2 and, to a lesser extent, at C-4. This effect will cause their corresponding signals to shift downfield (to a higher ppm value).

-

Electron-Donating Group (EDG) at C-5: The methoxy group at the C-5 position increases electron density (shields) at C-5 and C-4 through resonance. This shielding effect will cause these nuclei to shift upfield (to a lower ppm value) compared to an unsubstituted oxazole.

The final predicted shifts represent a consensus of these three pillars, providing both a quantitative estimate and a qualitative, mechanistically sound explanation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling. The predicted spectrum is summarized below (assuming CDCl₃ as the solvent).

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-4 | 7.5 - 7.8 | Singlet | 1H | This is the sole proton on the aromatic oxazole ring. Its chemical shift is influenced by the deshielding effect of the adjacent ring nitrogen and the electron-withdrawing ester group, but this is partially counteracted by the shielding effect from the electron-donating methoxy group at C-5. |

| H-8 (-OCH₃) | 4.0 - 4.3 | Singlet | 3H | Protons of the methoxy group directly attached to the oxazole ring at C-5. This position is highly deshielded due to the direct attachment to an sp²-hybridized carbon within an electron-deficient aromatic system. |

| H-7 (-COOCH₃) | 3.9 - 4.1 | Singlet | 3H | Protons of the methyl ester group. These are in a standard environment for a methyl ester and are slightly less deshielded than the ring-attached methoxy protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial for distinguishing between the CH and CH₃ carbons.

| Carbon | Predicted δ (ppm) | Rationale |

| C-5 | 160 - 165 | Attached to the electron-donating methoxy group, which causes significant shielding. However, it is also an sp² carbon double-bonded to nitrogen, which is inherently deshielding. The net effect places it significantly downfield. |

| C-6 (C=O) | 158 - 162 | This is the carbonyl carbon of the ester group. Its chemical shift is within the typical range for ester carbonyls conjugated with an aromatic system. |

| C-2 | 140 - 145 | This carbon is deshielded by both the adjacent ring oxygen and nitrogen, as well as the attached electron-withdrawing carboxylate group. |

| C-4 | 125 - 130 | The only protonated carbon on the ring. Its chemical shift is a balance between the deshielding effect from the adjacent nitrogen and the shielding from the C-5 methoxy group. |

| C-8 (-OCH₃) | 58 - 62 | The carbon of the methoxy group attached to the ring. This is a typical range for a methoxy group on an aromatic or heteroaromatic ring. |

| C-7 (-COOCH₃) | 52 - 55 | The carbon of the methyl ester group. This is a characteristic chemical shift for this functional group. |

Experimental Workflow for Verification

To validate the predicted spectral data, a structured experimental approach is required. This protocol ensures the acquisition of high-quality, unambiguous data for structural confirmation.

Caption: Workflow for the experimental verification of NMR predictions.

Conclusion

This guide provides a detailed, multi-faceted prediction of the ¹H and ¹³C NMR spectra for Methyl 5-methoxy-1,3-oxazole-2-carboxylate. By synergizing the power of computational chemistry, empirical data from analogous structures, and a deep understanding of electronic substituent effects, we have established a reliable spectral forecast. The predicted chemical shifts, multiplicities, and integrations, along with the detailed rationale, offer a robust framework for scientists working with this and related heterocyclic compounds. The outlined experimental workflow provides a clear and authoritative protocol for the empirical validation of these predictions, ensuring high confidence in subsequent structural characterization efforts.

References

-

Wozniak, K., et al. (2000). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Venkatapathya, K., et al. (2019). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry. Supporting Information. Available at: [Link]

-

Witanowski, M., et al. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry. Available at: [Link]

-

Al-Rawi, J. M. A., et al. (2007). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Molecules. Available at: [Link]

-

Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Available at: [Link]

-

Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Available at: [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Available at: [Link]

-

MDPI. (n.d.). Supplementary Information File for selected articles. Available at: [Link]

-

Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Supporting Information. Available at: [Link]

-

Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Available at: [Link]

-

Beilstein Journals. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Supporting Information. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Synthesis, characterization and anti-inflammatory activity of novel n-substituted-5-oxa-imidazole. Available at: [Link]

-

Asian Journal of Chemical Sciences. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Available at: [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. journalajocs.com [journalajocs.com]

- 5. researchgate.net [researchgate.net]

- 6. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 7. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. scribd.com [scribd.com]

- 10. perlego.com [perlego.com]

An In-depth Technical Guide to the Characterization of 5-Methoxyoxazole-2-carboxylic Acid (CAS No. 439109-82-7)

Introduction: Unveiling a Versatile Heterocyclic Scaffold for Drug Discovery

5-Methoxyoxazole-2-carboxylic acid, identified by CAS number 439109-82-7, is a heterocyclic compound that has garnered interest within the medicinal chemistry and drug development sectors. As a member of the oxazole family, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive technical overview of 5-Methoxyoxazole-2-carboxylic acid, detailing its physicochemical properties, plausible synthetic routes, in-depth analytical characterization, and potential applications in drug discovery. The strategic inclusion of a methoxy group and a carboxylic acid moiety on the oxazole ring provides unique opportunities for synthetic elaboration and modulation of pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Methoxyoxazole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 439109-82-7 | [2] |

| Molecular Formula | C₅H₅NO₄ | [2] |

| Molecular Weight | 143.10 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [2] |

| Storage | Recommended storage at 2-8°C |

The structure of 5-Methoxyoxazole-2-carboxylic acid, featuring a five-membered oxazole ring substituted with a methoxy group at the 5-position and a carboxylic acid at the 2-position, is a key determinant of its chemical reactivity and biological potential. The carboxylic acid provides a reactive handle for amide bond formation or esterification, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The methoxy group can influence the molecule's electronic properties and metabolic stability.[1]

Synthesis and Purification: A Practical Approach

While a specific, peer-reviewed synthesis for 5-Methoxyoxazole-2-carboxylic acid is not extensively documented, a plausible and scalable two-step synthetic pathway can be proposed based on established oxazole synthesis methodologies.[3] This process involves the formation of a key ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Workflow

Caption: A plausible two-step synthesis workflow for 5-Methoxyoxazole-2-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 5-methoxyoxazole-2-carboxylate

This step involves the construction of the oxazole ring. While various methods exist, a cyclocondensation reaction is a common approach.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a suitable isocyanoacetate precursor in an appropriate anhydrous solvent.

-

Reagent Addition: Add a methoxy-containing building block and a suitable base.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure methyl 5-methoxyoxazole-2-carboxylate.[3]

Step 2: Hydrolysis to 5-Methoxyoxazole-2-carboxylic Acid

-

Reaction Setup: Dissolve the methyl 5-methoxyoxazole-2-carboxylate from Step 1 in a mixture of a suitable organic solvent (e.g., THF) and water.

-

Hydrolysis: Add a base such as lithium hydroxide (LiOH) and stir the mixture at room temperature.[3]

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with 1N HCl to a pH of approximately 2-3 to precipitate the product.[3]

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Methoxyoxazole-2-carboxylic acid.[3]

Analytical Characterization: A Multi-technique Approach

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of 5-Methoxyoxazole-2-carboxylic acid. A combination of spectroscopic and chromatographic techniques is recommended.

Characterization Workflow

Sources

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Introduction

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a heterocyclic compound of increasing interest within pharmaceutical and medicinal chemistry. The oxazole scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic molecules.[1] This guide provides a comprehensive technical overview of the chemical reactivity and stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, offering valuable insights for researchers, scientists, and drug development professionals engaged in its use.

The unique arrangement of the oxygen and nitrogen atoms within the five-membered aromatic ring, coupled with the methoxy and methyl carboxylate substituents, imparts a distinct electronic character that governs its behavior in chemical transformations. Understanding these properties is paramount for its effective application as a building block in the synthesis of more complex molecules and for ensuring its integrity throughout its lifecycle, from synthesis and storage to its application in biological systems.

Molecular Structure and Electronic Properties

The structure of Methyl 5-methoxy-1,3-oxazole-2-carboxylate features a 1,3-oxazole core. The aromaticity of the oxazole ring is derived from the delocalization of six π-electrons. However, the presence of the electronegative oxygen and nitrogen atoms results in an uneven distribution of electron density, which is a key determinant of its reactivity. The pyridine-like nitrogen at position 3 acts as an electron sink, while the furan-like oxygen at position 1 can participate in cycloaddition reactions. The methoxy group at position 5 is an electron-donating group, which influences the electron density of the ring and its susceptibility to electrophilic attack. Conversely, the methyl carboxylate group at position 2 is an electron-withdrawing group, impacting the reactivity of the C2 position.

Stability Profile

While specific public-domain data on the stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate is limited, a qualitative and predictive assessment can be made based on the general principles of oxazole chemistry and the nature of its substituents.[2]

Chemical Stability and Hydrolysis

The oxazole ring is generally susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring cleavage.[3] For Methyl 5-methoxy-1,3-oxazole-2-carboxylate, both the ester functionality and the oxazole ring can be targets of hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine-like nitrogen at position 3 can be protonated, activating the ring towards nucleophilic attack by water. This can lead to the opening of the oxazole ring.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the primary reaction is the saponification of the methyl ester to the corresponding carboxylate. Stronger basic conditions can also promote the hydrolysis of the oxazole ring itself.

Compared to its 5-hydroxy-oxazole analogue, the 5-methoxy derivative is considered to be significantly more stable. 5-Hydroxyoxazoles can tautomerize to an azlactone (keto form), which can facilitate decomposition pathways like decarboxylation. The methoxy group prevents this tautomerization, thereby enhancing the overall stability of the molecule.

Table 1: General Recommendations for Enhancing the Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate Solutions [2]

| Parameter | Recommendation | Rationale |

| pH | Maintain a neutral pH using buffers if aqueous solutions are necessary. | The oxazole ring is susceptible to opening under strongly acidic or basic conditions.[2] |

| Solvent | Use aprotic, anhydrous solvents for stock solutions when possible. | To minimize hydrolysis of both the ester and the oxazole ring.[2] |

| Storage | Store as a dry solid in a cool, dark, and inert atmosphere (e.g., -20°C). | To prevent degradation from moisture, light, and heat.[2] |

Thermal Stability

Oxazoles are generally considered to be thermally stable entities.[4] However, the presence of the carboxylic ester substituent introduces a potential pathway for thermal decomposition. While the oxazole ring itself may not readily decompose at high temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) can occur upon heating.[2]

Photochemical Stability

Heterocyclic compounds, including oxazoles, can be susceptible to photodegradation upon exposure to UV or even ambient light.[2] The specific photochemical stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate has not been extensively reported, but it is advisable to protect solutions from light to prevent potential degradation.

Experimental Protocol: Assessing the pH-Dependent Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

This protocol provides a general framework for evaluating the stability of the title compound at different pH values.

-

Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 12).

-

Sample Preparation: Prepare stock solutions of Methyl 5-methoxy-1,3-oxazole-2-carboxylate in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike the buffer solutions with the stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH condition to determine the degradation rate.

Diagram: Workflow for pH Stability Assessment

Caption: A diagram illustrating the primary reactivity pathways for the title compound.

Applications in Synthesis

Methyl 5-methoxy-1,3-oxazole-2-carboxylate serves as a valuable synthetic intermediate. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of other functional groups (e.g., amides, acid chlorides). The oxazole ring itself can be a stable scaffold for the construction of more complex molecules or can participate in cycloaddition reactions to form other heterocyclic systems.

Conclusion

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a heterocyclic compound with a nuanced stability and reactivity profile. While generally more stable than its 5-hydroxy counterparts, it is susceptible to degradation under harsh pH conditions, and exposure to heat and light should be minimized. Its reactivity is characterized by the facile hydrolysis of the ester group and the potential for electrophilic substitution and cycloaddition reactions on the oxazole ring, influenced by its substituent pattern. A thorough understanding of these characteristics is essential for the successful application of this versatile building block in research and drug development.

References

-

Verma, A., Joshi, S., & Singh, D. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3291-3300. Available from: [Link]

- Kelly, T. R., & Jean, F. (2021).

- Drach, B. S., & Sviridov, E. B. (2022). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Russian Journal of Organic Chemistry, 58(8), 1145-1153.

-

Wikipedia. Oxazole. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

- Al-Ostoot, F. H., & El-Sayed, M. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Journal of Chemical and Pharmaceutical Research, 10(8), 84-91.

-

Xu, Z., & Wang, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available from: [Link]

Sources

A Technical Guide to the Computational Modeling of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Preamble: The Strategic Imperative for In Silico Characterization

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocycle exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Methyl 5-methoxy-1,3-oxazole-2-carboxylate, the subject of this guide, represents a novel entity within this chemical space. While extensive experimental data for this specific molecule is not widely published, its structural motifs suggest significant potential.

This technical guide provides a comprehensive, multi-scale computational framework for the characterization of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. Our approach is designed for drug discovery professionals and computational chemists, moving beyond a mere recitation of methods to explain the strategic rationale behind each computational step. We will proceed from the foundational quantum level to complex biomolecular dynamics, establishing a self-validating workflow that builds a holistic profile of the molecule's potential as a therapeutic agent. This in silico-first methodology is critical for accelerating drug discovery, enabling researchers to make informed decisions, prioritize resources, and identify promising candidates before committing to expensive and time-consuming laboratory synthesis and testing.[6][7]

Section 1: Quantum Mechanical Foundation via Density Functional Theory (DFT)

1.1. Rationale for DFT Analysis

Before simulating the interaction of our molecule with a biological system, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules from first principles.[1] For a novel compound like Methyl 5-methoxy-1,3-oxazole-2-carboxylate, DFT provides the essential groundwork for all subsequent modeling. It allows us to calculate its most stable 3D conformation (lowest energy state), understand its electronic profile, and predict its vibrational spectra, which can be used to validate against future experimental data.[8][9] This initial step is not merely procedural; an accurate, optimized geometry and charge distribution are prerequisites for reliable docking and molecular dynamics simulations.

1.2. Experimental Protocol: DFT Calculation

This protocol outlines a standard and robust procedure for the DFT analysis of a small organic molecule.

-

Structure Preparation : Draw the 2D structure of Methyl 5-methoxy-1,3-oxazole-2-carboxylate using a molecular editor such as ChemDraw or GaussView and generate an initial 3D conformation.

-

Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformer. This is a critical step to ensure the starting structure is physically realistic.

-

Method : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[1] This hybrid functional provides a well-validated balance between computational cost and accuracy for organic molecules.

-

Basis Set : 6-311++G(d,p). This basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bonding environments.[1][10]

-

-

Vibrational Frequency Calculation : Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

Electronic Property Calculation : Conduct a single-point energy calculation on the validated geometry to derive key electronic descriptors.

1.3. Data Presentation: Predicted Quantum Chemical Properties

The following table summarizes the expected (hypothetical) data from the DFT calculations, based on published values for similar oxazole derivatives.[10][11][12]

| Parameter | Predicted Value/Observation | Scientific Significance |

| HOMO-LUMO Gap (ΔE) | ~5-6 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity.[10] |

| Dipole Moment | ~2-4 Debye | Quantifies the molecule's overall polarity, influencing solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) localized on oxazole nitrogen and carbonyl oxygen atoms. | Identifies electron-rich regions, which are potential sites for electrophilic attack, hydrogen bonding, and metal coordination.[1] |

| Key Vibrational Frequencies | C=O stretch: ~1720-1760 cm⁻¹; C-O-C stretch: ~1200-1300 cm⁻¹ | Provides a theoretical fingerprint for comparison with experimental IR or Raman spectroscopy, confirming molecular structure.[11] |

1.4. Visualization: DFT Workflow

Caption: Workflow for DFT analysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate.

Section 2: Pharmacokinetic Profiling with In Silico ADMET

2.1. Rationale for ADMET Prediction

A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe concentration. The ADMET properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity—govern a drug's ultimate success or failure.[6] Poor ADMET characteristics are a primary cause of late-stage clinical trial failures.[7] Predicting these properties computationally at the earliest stage allows for the rapid identification of liabilities.[13][14] This enables a "fail early, fail cheap" strategy, focusing resources on candidates with the highest probability of success.[6][7]

2.2. Experimental Protocol: ADMET Prediction

Numerous validated online tools and software packages can perform ADMET predictions. This protocol describes a general workflow applicable to platforms like pkCSM or ADMETlab.[14]

-

Input Preparation : Convert the DFT-optimized 3D structure of Methyl 5-methoxy-1,3-oxazole-2-carboxylate into a SMILES (Simplified Molecular Input Line Entry System) string or save it as an SDF file.

-

Submission : Upload the file or paste the SMILES string into the web server's input form.

-

Parameter Selection : Select a comprehensive range of ADMET properties for prediction.

-

Execution and Analysis : Run the prediction. The server uses pre-trained machine learning models and quantitative structure-activity relationship (QSAR) models to estimate properties by comparing the input molecule to large databases of known drugs.[6]

-

Interpretation : Analyze the output data, paying close attention to values that fall outside the typical range for orally bioavailable drugs (e.g., violations of Lipinski's Rule of Five, predicted toxicity, or rapid metabolism).

2.3. Data Presentation: Predicted ADMET Profile

This table presents a hypothetical but representative ADMET profile for our molecule.

| Property | Category | Predicted Value | Significance & Interpretation |

| Water Solubility | Absorption | LogS > -4 | Indicates sufficient solubility for absorption. |

| Caco-2 Permeability | Absorption | Papp > 8 x 10⁻⁶ cm/s | Predicts good intestinal absorption. |

| CYP2D6 Inhibitor | Metabolism | No | Low probability of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | Metabolism | No | Low probability of drug-drug interactions involving this key metabolic enzyme. |

| AMES Toxicity | Toxicity | No | Predicts the compound is not mutagenic. |

| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. |

2.4. Visualization: The ADMET Concept

Caption: The key stages of a drug's journey through the body (ADMET).

Section 3: Target Identification and Interaction via Molecular Docking

3.1. Rationale for Molecular Docking

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[11] Given that oxazole derivatives have shown potent anticancer activity, a relevant target could be an enzyme critical for cancer cell proliferation, such as a protein kinase.[2][3] Docking allows us to generate hypotheses about the molecule's mechanism of action, identify key protein-ligand interactions (like hydrogen bonds), and rank its potential efficacy against different targets.[15]

3.2. Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated docking program.

-

Receptor Preparation :

-

Download the 3D crystal structure of a target protein (e.g., a kinase) from the Protein Data Bank (PDB).[16]

-

Using software like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-protein atoms.[1]

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required PDBQT file format.

-

-

Ligand Preparation :

-

Use the DFT-optimized structure of Methyl 5-methoxy-1,3-oxazole-2-carboxylate.

-

Assign rotatable bonds and save in the PDBQT format. This geometry is superior to a simple 2D-to-3D conversion as it represents a true low-energy state.[1]

-

-

Grid Box Generation : Define the search space for the docking simulation. This is typically a cube centered on the known active site of the receptor, large enough to accommodate the ligand in various orientations.

-

Docking Execution : Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters. The program will systematically sample ligand conformations within the active site and score them using its empirical scoring function.

-

Results Analysis :

-

Examine the predicted binding energy (in kcal/mol); more negative values suggest higher affinity.

-

Visualize the top-ranked binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues in the active site.

-

3.3. Data Presentation: Predicted Docking Results

This table shows hypothetical docking results against a protein kinase target.

| Parameter | Predicted Value/Observation | Significance |

| Binding Energy (Affinity) | -8.5 kcal/mol | A strong negative value suggests a stable and favorable binding interaction. |

| Interacting Residues | ASP-145, LYS-72, LEU-25 | Identifies the specific amino acids that form the binding pocket. |

| Key Interactions | Hydrogen bond between carbonyl oxygen and LYS-72 backbone NH. | Highlights the specific forces stabilizing the ligand in the active site, guiding future chemical modifications for improved potency. |

3.4. Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for performing molecular docking simulations.

Section 4: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulation

4.1. Rationale for MD Simulation

While docking provides a valuable static snapshot of binding, biological systems are dynamic. Proteins are flexible, and water molecules play a critical role in mediating interactions. Molecular Dynamics (MD) simulations model the movements of every atom in a system over time by solving Newton's equations of motion.[17] For our protein-ligand complex, an MD simulation can:

-

Assess the stability of the docked binding pose over time (e.g., nanoseconds to microseconds).[16]

-

Reveal conformational changes in the protein upon ligand binding.[18]

-

Provide a more rigorous estimation of binding free energy.

-

Characterize the network of water molecules in the active site.

A crucial prerequisite for MD is an accurate set of force field parameters that describe the potential energy of the ligand.[17] Generalized force fields like GAFF or CGenFF exist, but for novel molecules, custom parameterization is often required to achieve high accuracy.[19][20]

4.2. Experimental Protocol: Ligand Parameterization & MD Simulation

This protocol is divided into two critical phases: parameterization and the production simulation.

Phase A: Ligand Parameterization (using ffTK) The Force Field Toolkit (ffTK) is a plugin for VMD (Visual Molecular Dynamics) that facilitates the generation of CHARMM-compatible parameters.[19]

-

Initial Setup : Load the DFT-optimized ligand structure into VMD with the ffTK plugin. ffTK will identify missing parameters (bonds, angles, dihedrals) not covered by the general force field.[19]

-

Quantum Mechanical (QM) Scans : For missing dihedral parameters, ffTK helps generate input files for QM software (e.g., Gaussian) to perform potential energy surface (PES) scans.[19] This involves rotating the dihedral angle incrementally and calculating the QM energy at each step, creating a reference energy profile.

-

Parameter Fitting : The QM energy profile is then used as a target to optimize the classical (MM) dihedral force field parameters. The goal is to make the MM potential reproduce the more accurate QM potential.[19]

-

Validation : The newly generated parameters are validated by comparing MM-optimized geometries with the original QM-optimized geometry.[20]

Phase B: MD Simulation (using GROMACS or AMBER)

-

System Building : The parameterized ligand and the receptor protein (from the docking step) are combined.

-

Solvation : The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Ionization : Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's charge and mimic a physiological salt concentration.

-

Minimization : The system's energy is minimized to remove any steric clashes or unfavorable contacts.

-

Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two steps:

-

NVT Ensemble : Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble : Constant Number of particles, Pressure, and Temperature.

-

-

Production MD : Once equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns or more), during which atomic coordinates are saved at regular intervals.[21]

-